An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylindole
An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3-dimethylindole, a significant heterocyclic compound. The document details the seminal Fischer indole (B1671886) synthesis, alternative synthetic methodologies, and relevant physicochemical and spectral data. Experimental protocols and a visualization of the core synthetic pathway are included to support research and development activities.
Discovery and Historical Context
The discovery of 2,3-dimethylindole is intrinsically linked to the development of one of the most famous name reactions in organic chemistry: the Fischer indole synthesis. This reaction was discovered in 1883 by the German chemist Emil Fischer, who, along with his colleague Friedrich Jourdan, found that treating phenylhydrazones of aldehydes and ketones with acid catalysts produced indoles.[1][2][3] The first synthesis of 2,3-dimethylindole was achieved through this very method, by reacting phenylhydrazine (B124118) with methyl ethyl ketone (butan-2-one) under acidic conditions.[4]
The Fischer indole synthesis proved to be a versatile and widely applicable method for the preparation of a vast array of substituted indoles, which are core structural motifs in many natural products, pharmaceuticals, and functional materials.[5] Historically, the reaction was often carried out under harsh conditions with strong acids like sulfuric acid or zinc chloride.[6][7] Over the past century, numerous modifications and improvements have been developed to afford milder reaction conditions and broader substrate scope.
Physicochemical and Spectral Data
2,3-Dimethylindole is a white to beige crystalline solid with a characteristic indole-like odor.[2][6] It is sparingly soluble in water but soluble in many organic solvents.[6] A summary of its key physicochemical and spectral properties is presented below.
Table 1: Physicochemical Properties of 2,3-Dimethylindole
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁N | [2] |
| Molar Mass | 145.20 g/mol | [2] |
| Melting Point | 105-107 °C | [8] |
| Boiling Point | 285 °C | [8] |
| Density | 1.0641 g/cm³ (estimate) | [1] |
| Appearance | White to beige crystalline solid | [2][6] |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), ether, and concentrated hydrochloric acid. | [1][6] |
Table 2: Spectral Data for 2,3-Dimethylindole
| Data Type | Key Signals/Values | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.1 (m, 4H, Ar-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) | [9] |
| ¹³C NMR | δ (ppm): 135.1, 130.4, 129.5, 127.6, 122.8, 119.3, 11.6, 8.1 | [4][9] |
| Mass Spectrum (FAB) | m/z: 144.2 (M⁺) | [4] |
Synthesis of 2,3-Dimethylindole
While the Fischer indole synthesis remains the classical and most common method, other synthetic routes have been developed. This section details the experimental protocols for two key methods.
This method involves the acid-catalyzed cyclization of the phenylhydrazone formed from phenylhydrazine and butan-2-one. Various acid catalysts can be employed, with modern variations offering high yields under relatively mild conditions.
Experimental Protocol:
-
Materials:
-
Phenylhydrazine
-
Butan-2-one (Methyl Ethyl Ketone)
-
Acid Catalyst (e.g., Boron trifluoride etherate, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Crushed Ice
-
Hexane (B92381) (for recrystallization)
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)
-
-
Procedure:
-
Hydrazone Formation: To a solution of butan-2-one (1.0-1.2 equivalents) in a suitable solvent such as dry ethanol, slowly add phenylhydrazine (1.0 equivalent). A catalytic amount of concentrated hydrochloric acid can be added. Reflux the mixture for approximately 3 hours.[4]
-
Solvent Removal: After reflux, remove the ethanol by distillation to obtain the crude butanone phenylhydrazone as a dark residue.[4]
-
Cyclization: To the residue, add acetic acid and the chosen acid catalyst (e.g., boron trifluoride etherate). Reflux the reaction mixture for about 2 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Allow the mixture to stand in a refrigerator for several hours to facilitate precipitation.[4]
-
Isolation and Purification: Filter the precipitated solid, wash it with water, and dry it over calcium chloride. The crude product can be further purified by recrystallization from a solvent such as hexane to yield 2,3-dimethylindole as light brownish fluffy flakes.[4]
-
Table 3: Reported Yields for the Fischer Indole Synthesis of 2,3-Dimethylindole
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Boron Trifluoride Etherate | Acetic Acid | Reflux | 92 | [4] |
| Not Specified (Microwave) | Water | 300 | 64 | [5] |
A notable alternative to the Fischer indole synthesis involves the cyclization of N-butenylaniline using polyphosphoric acid. This method is described as being inexpensive and capable of producing good yields.[7]
Experimental Protocol:
-
Materials:
-
N-Butenylaniline
-
Polyphosphoric Acid
-
Aqueous Alkali (e.g., Sodium Hydroxide solution)
-
Ether (for extraction)
-
-
Procedure:
-
Reaction Setup: Admix N-butenylaniline and polyphosphoric acid in a reaction vessel. The ratio of the two reactants is not critical and can be varied.[7]
-
Heating: Heat the resulting mixture, preferably at reflux temperature (approximately 100-300 °C).[7]
-
Hydrolysis and Extraction: After cooling, hydrolyze the reaction mixture with an aqueous alkali solution. Extract the product with ether.[7]
-
Distillation: Distill the extracted material to yield crystalline 2,3-dimethylindole.[7]
-
Reaction Mechanism and Experimental Workflow
The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction followed by cyclization and aromatization. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes for different substrates.
Caption: The reaction mechanism of the Fischer indole synthesis of 2,3-dimethylindole.
Biological Significance and Applications
While a specific signaling pathway directly modulated by 2,3-dimethylindole is not extensively documented, the indole scaffold is a well-established "privileged structure" in medicinal chemistry.[10] Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] 2,3-Dimethylindole itself serves as a crucial precursor and building block for the synthesis of more complex, biologically active molecules.[8][11] For instance, it is a reactant in the preparation of potent opioid receptor agonists, prodrugs of cyclin-dependent kinase (CDK) inhibitors, and dopamine (B1211576) D2/D4 receptor antagonists.[8] Its utility in the synthesis of these and other pharmacologically relevant compounds underscores its importance in drug discovery and development.
References
- 1. 2,3-Dimethylindole [chembk.com]
- 2. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 8. 2,3-Dimethylindole = 97 91-55-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Wholesale 2,3-Dimethylindole CAS:91-55-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 11. scbt.com [scbt.com]


